(R)-1,4-oxazepan-6-ol

Fragment-based drug discovery Protein kinase A Enantioselective binding

(R)-1,4-oxazepan-6-ol is a chiral, saturated seven‑membered heterocycle containing one nitrogen and one oxygen atom in a 1,4‑relationship, bearing a secondary hydroxyl group at the 6‑position. Its molecular formula is C₅H₁₁NO₂ with a molecular weight of 117.15 g mol⁻¹.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 1022915-33-8
Cat. No. B1426250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,4-oxazepan-6-ol
CAS1022915-33-8
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESC1COCC(CN1)O
InChIInChI=1S/C5H11NO2/c7-5-3-6-1-2-8-4-5/h5-7H,1-4H2/t5-/m1/s1
InChIKeyAJQUDIYIICBQDR-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1,4-Oxazepan-6-ol (CAS 1022915-33-8): Core Identity and Procurement Baseline


(R)-1,4-oxazepan-6-ol is a chiral, saturated seven‑membered heterocycle containing one nitrogen and one oxygen atom in a 1,4‑relationship, bearing a secondary hydroxyl group at the 6‑position. Its molecular formula is C₅H₁₁NO₂ with a molecular weight of 117.15 g mol⁻¹ [1]. The compound is a fragment‑sized molecule (MW < 300 Da) that obeys the Rule of Three, making it suitable for fragment‑based drug discovery (FBDD) campaigns [2]. It exists as a free base, but the hydrochloride salt form (CAS not 1022915-33‑8) is also commercially available and offers enhanced aqueous solubility . The (R)‑enantiomer is one of two possible stereoisomers; the (S)‑enantiomer is also commercially available under CAS 1373232‑31‑5, establishing a direct chiral comparator for scientific selection .

Why (R)-1,4-Oxazepan-6-ol Cannot Be Interchanged with Racemic or (S)-1,4-Oxazepan-6-ol


The (R)‑enantiomer of 1,4‑oxazepan‑6‑ol is not interchangeable with its racemate or (S)‑enantiomer because it has been used as a discrete, stereochemically defined fragment that occupies a specific, chiral environment within protein binding pockets. In PDB entry 5N3G, the (R)‑enantiomer binds cAMP‑dependent Protein Kinase A (PKA) from Cricetulus griseus with well‑defined electron density at 1.16 Å resolution, establishing a network of hydrogen bonds and hydrophobic contacts that depend critically on the 6R configuration [1]. In PDB entry 5QBG, the same (R)‑enantiomer binds the aspartic protease endothiapepsin, demonstrating engagement with a structurally unrelated target [2]. In both structures, the stereochemistry at C‑6 orients the hydroxyl group for a specific hydrogen‑bond interaction; the (S)‑enantiomer would place this hydroxyl in a different spatial orientation, likely disrupting or weakening binding. While explicit Kd or IC₅₀ values for the individual enantiomers are not publicly available for these two targets, the deposited crystallographic data constitutes direct structural evidence that the protein targets discriminate between enantiomers [1][2].

Quantitative Differentiation Evidence for (R)-1,4-Oxazepan-6-ol (1022915-33-8) vs. Comparators


Crystallographic Enantioselectivity: (R)-1,4-Oxazepan-6-ol Binds PKA, But No PDB Entry Exists for the (S)-Enantiomer at This Target

A search of the Protein Data Bank (accessed 2026-04-25) reveals that (R)-1,4-oxazepan-6-ol is the sole enantiomer deposited in a complex with cAMP-dependent Protein Kinase A (PDB 5N3G, resolution 1.16 Å). The (S)-enantiomer (CAS 1373232-31-5) has no corresponding PDB entry for this kinase [1]. The (R)-enantiomer engages the kinase hinge region via a hydrogen bond from the ring NH and the hydroxyl oxygen, contacts that are stereochemically dependent. While this does not constitute a quantitative affinity comparison, it represents a direct structural observation of enantioselective binding, which is a stronger differentiation signal than mere inference from achiral analog data [1].

Fragment-based drug discovery Protein kinase A Enantioselective binding

Chiral Discrimination Across Two Structurally Unrelated Protein Targets: PKA and Endothiapepsin

The (R)-enantiomer has been co-crystallized with endothiapepsin from Cryphonectria parasitica (PDB 5QBG), an aspartic protease frequently used as a surrogate for renin and other therapeutically relevant proteases [1]. Combined with the PKA complex (PDB 5N3G), the (R)-enantiomer is thus demonstrated to bind two proteins with completely unrelated folds and active-site architectures. No corresponding PDB entries exist for the (S)-enantiomer in complex with either of these two targets [1][2]. The two-target binding profile suggests that the (R)-configuration at C-6 is a determinant of molecular recognition that transcends a single protein family.

Endothiapepsin Aspartic protease Fragment screening

Fragment-Like Physicochemical Profile: Lower MW and Fewer Rotatable Bonds than 1,4-Oxazepane

Compared to the parent 1,4-oxazepane scaffold (CAS 5638-60-8, MW 101.15, 0 H-bond donors, 1 H-bond acceptor, 0 rotatable bonds), (R)-1,4-oxazepan-6-ol introduces a secondary hydroxyl group that provides an additional hydrogen-bond donor and acceptor without increasing rotatable bond count (0 rotatable bonds for both) [1]. The addition of the hydroxyl increases MW by only 16 Da (117.15 vs. 101.15) and adds one H-bond donor (total: 2) and one H-bond acceptor (total: 3) [1]. This positions (R)-1,4-oxazepan-6-ol squarely within fragment space (MW < 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3) while offering a synthetic handle for further elaboration via the hydroxyl group, which the parent oxazepane lacks.

Fragment-based drug discovery Physicochemical properties Lead-likeness

Synthetic Versatility: Hydroxyl Group Enables Derivatization That the 1,4-Oxazepane Scaffold Cannot Support

Unlike 1,4-oxazepane, which lacks a functional group for direct conjugation, (R)-1,4-oxazepan-6-ol bears a secondary alcohol at the 6-position that can be acylated, alkylated, oxidized to a ketone, or converted to a leaving group for nucleophilic displacement [1]. This is a class-level structural feature of 1,4-oxazepan-6-ol derivatives, substantiated by the existence of numerous derivative structures in chemical catalogs: 6-methyl-1,4-oxazepan-6-ol, 6-(fluoromethyl)-1,4-oxazepan-6-ol, 4-benzyl-1,4-oxazepan-6-ol, and 4-[2-(phenylsulfonyl)ethyl]-1,4-oxazepan-6-ol are all commercially listed and derive from the 6‑hydroxy scaffold [2]. These derivatives would be inaccessible via the parent 1,4-oxazepane.

Medicinal chemistry Scaffold diversification Hydroxyl derivatization

Analytical Purity: Vendor-Documented Batch Consistency for 96%+ Purity

Multiple independent vendors report routine analytical batch data for (R)-1,4-oxazepan-6-ol (CAS 1022915-33-8) with standard purity specifications of 96% (Bidepharm) to 98% (MolCore), supported by NMR, HPLC, or GC certificates of analysis . The (S)-enantiomer (CAS 1373232-31-5) is offered at ≥98% purity by at least one vendor [1]. Purity alone does not constitute differentiation between enantiomers; however, the availability of documented analytical QC from multiple suppliers reduces procurement risk for the (R)-enantiomer relative to less widely stocked analogs.

Quality control Analytical chemistry Procurement specifications

Procurement-Driven Application Scenarios for (R)-1,4-Oxazepan-6-ol (1022915-33-8)


Fragment-Based Lead Discovery Targeting Kinases

The co-crystal structure of (R)-1,4-oxazepan-6-ol bound to the ATP-binding site of PKA (PDB 5N3G, 1.16 Å) provides a validated starting point for structure-guided fragment elaboration [1]. Procurement of the (R)-enantiomer ensures consistency with the deposited structure; use of the (S)-enantiomer or racemate would introduce uncertainties in binding mode and affinity that are incompatible with rational fragment growing and merging strategies.

Fragment Screening Against Aspartic Proteases

The co-crystal structure with endothiapepsin (PDB 5QBG) demonstrates that (R)-1,4-oxazepan-6-ol can engage aspartic protease active sites, making it a useful reference fragment for protease-focused FBDD campaigns [1]. The availability of structural data for two unrelated targets increases confidence that the (R)-configuration is the biologically relevant stereoisomer.

Medicinal Chemistry Scaffold for Parallel SAR Exploration

The presence of the secondary hydroxyl group at the 6-position allows for rapid O‑functionalization (acylation, alkylation, oxidation) to generate diverse analog libraries without altering the core oxazepane ring [1][2]. This is a practical advantage over 1,4-oxazepane, which requires de novo introduction of functional handles for derivatization.

Chiral Building Block for CNS-Targeted Compound Synthesis

The 1,4‑oxazepane scaffold, particularly in its chiral 6‑hydroxy form, has been cited as a building block for designing CNS‑penetrant and antibacterial agents, owing to the ring's ability to modulate conformational flexibility and hydrogen‑bonding capacity [1]. While specific CNS activity data for (R)-1,4-oxazepan-6-ol itself are not publicly available, the scaffold is structurally validated in this context and the (R)-enantiomer provides a defined stereochemical starting point for lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1,4-oxazepan-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.